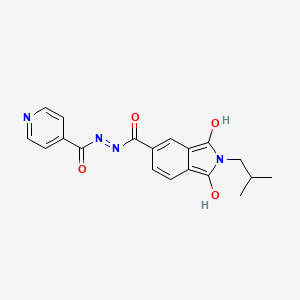
2-(2-methylpropyl)-1,3-dioxo-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide is a complex organic compound that features a unique structure combining a pyridine ring, an isoindole moiety, and a carbohydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of an isoindole derivative with a pyridine carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The intermediate products are then subjected to further reactions, including hydrazide formation and cyclization, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities with 2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide and are explored for their anti-tubercular activity.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in medicinal chemistry for their biological activity.
Uniqueness
The uniqueness of 2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide lies in its combination of structural elements, which confer specific chemical and biological properties
属性
分子式 |
C19H18N4O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
1,3-dihydroxy-2-(2-methylpropyl)-N-(pyridine-4-carbonylimino)isoindole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O4/c1-11(2)10-23-18(26)14-4-3-13(9-15(14)19(23)27)17(25)22-21-16(24)12-5-7-20-8-6-12/h3-9,11,26-27H,10H2,1-2H3 |
InChI 键 |
UBXLHBMJKDXJBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=C2C=CC(=CC2=C1O)C(=O)N=NC(=O)C3=CC=NC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)


![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)
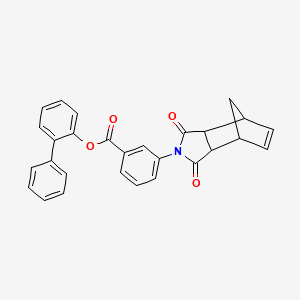
![2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
![Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12465538.png)
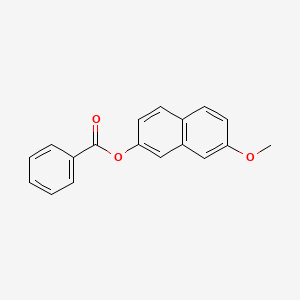
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12465557.png)
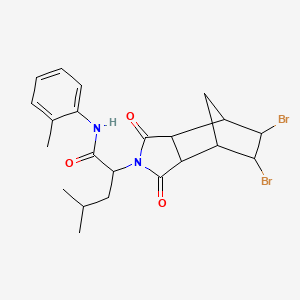
![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)
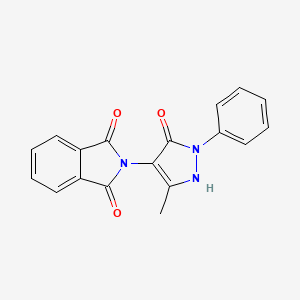
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B12465581.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
